[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Chiral Synthesis Enantioselectivity Paroxetine Intermediate

This specific (3S,4R) enantiomer is the essential chiral building block for synthesizing the active (S)-enantiomer of paroxetine. Unlike racemic or N-methylated analogs, its defined stereochemistry and free secondary amine ensure correct installation into the final API, avoiding inactive byproducts. With a certified NLT 98% purity, it serves as both the key synthetic intermediate and a critical reference standard for pharmacopoeial impurity profiling, guaranteeing regulatory compliance in pharmaceutical development.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 105812-73-5; 1808467-33-5
Cat. No. B2372448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S,4R)-4-phenylpiperidin-3-yl]methanol
CAS105812-73-5; 1808467-33-5
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m0/s1
InChIKeyCCYONUQTZTYVFP-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: (3S,4R)-4-Phenylpiperidin-3-yl]methanol as a Critical Chiral Intermediate


[(3S,4R)-4-phenylpiperidin-3-yl]methanol (CAS 105812-73-5; 1808467-33-5) is a chiral, trans-substituted piperidine building block. It is a pivotal intermediate in synthesizing the selective serotonin reuptake inhibitor (SSRI) paroxetine and serves as a key reference standard for its impurities [1]. Its utility is defined by its specific (3S,4R) stereochemistry, which is crucial for constructing the pharmacologically active enantiomer of paroxetine [2].

Why Generic Substitution Fails: The Risk of Achiral or Wrong Enantiomer Analogues for (3S,4R)-4-Phenylpiperidin-3-yl]methanol


Substituting this compound with a close analog like its racemic mixture or N-methylated derivative introduces unacceptable risk in chiral synthesis. Paroxetine's pharmacological activity is highly enantioselective; the drug is exclusively marketed as its active (S)-enantiomer, derived from the (3S,4R) configuration [1]. Use of the racemic trans-mixture or the (3R,4S) enantiomer would propagate the wrong stereochemistry, yielding an inactive final product. N-methylated variants, such as the common impurity ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol, are unsuitable as they lack the secondary amine needed for critical downstream synthetic steps without additional deprotection, complicating the synthetic route and reducing atom economy.

Quantitative Evidence Guide: Head-to-Head Differentiation of (3S,4R)-4-Phenylpiperidin-3-yl]methanol


Enantiomeric Purity vs. Racemic Mixture for Chiral Synthesis

The target (3S,4R) enantiomer is the sole precursor to the active drug. The racemic trans-mixture (CAS 105812-73-5) would produce a 1:1 mixture of active and inactive enantiomers in the final API, failing regulatory requirements for enantiomeric purity (>99% ee) [1]. The target compound is supplied with defined stereochemistry, bypassing the need for costly and material-wasting chiral resolution [2].

Chiral Synthesis Enantioselectivity Paroxetine Intermediate

Regiochemical Versatility: Secondary Amine vs. N-Methylated Impurity Standard

The secondary amine in the target compound is a critical functional handle for late-stage functionalization (e.g., arylation, acylation) to produce diverse paroxetine analogues. The primary N-methylated impurity ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol, CAS 176022-03-0) acts solely as a reference standard for impurity profiling and requires direct and low-yielding N-demethylation for further use as an intermediate .

Synthetic Intermediate Impurity Profiling Paroxetine

Conformational Integrity: NMR Differentiation from Inactive Cis-Isomer

The trans-configuration is vital for bioactivity. A solution NMR challenge experiment definitively showed that the trans-isomer of (4-phenylpiperidin-3-yl)methanol exhibits a key proton signal at δ = 2.44 ppm as a triplet of doublets, indicating characteristic trans-diaxial coupling. In contrast, the cis-isomer's corresponding proton signal appeared at δ = 2.98 ppm as a doublet of triplets [1]. This analytical signature is used for identity verification.

Conformational Analysis NMR Spectroscopy Piperidine Isomerism

Calculated Physicochemical Property Differentiation from Fluorinated Analog

Compared to the 4-fluorophenyl analog (N-desmethyl paroxol, CAS 125224-43-3), the target des-fluoro compound exhibits a lower calculated lipophilicity (XLogP = 1.2 vs. ~1.6) and a distinct hydrogen bond donor/acceptor profile . This makes it a preferred starting point for early-stage medicinal chemistry when exploring structure-activity relationships (SAR) without the electronic and steric effects of fluorine.

Physicochemical Properties Drug Design Paroxetine Analogues

Verified Application Scenarios for [(3S,4R)-4-phenylpiperidin-3-yl]methanol


Asymmetric Synthesis of Paroxetine and its Active Metabolites

The compound is the key intermediate for paroxetine. Its (3S,4R) configuration is directly installed into the final drug molecule, guaranteeing the required enantiomeric purity for potent SERT inhibition. A process patent describes its diastereoselective synthesis from a chiral piperidinone, confirming its industrial viability [1].

Chiral Building Block for 3,4-Disubstituted Piperidine Libraries

The secondary amine and primary alcohol functional groups serve as dual modification sites, enabling the generation of diverse compound libraries by parallel synthesis. The compound's commercial availability with a certified purity of >98% (NLT 98%) ensures consistent quality for SAR exploration [1].

Analytical Reference Standard for Impurity Profiling

As the des-fluoro, N-desmethyl core of paroxetine, this compound is essential as a reference standard to identify, quantify, and control structurally related process impurities in paroxetine API, as mandated by pharmacopoeial monographs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.